molecular formula C10H8BrNO3S B3271839 2-Bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid CAS No. 55503-26-9

2-Bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid

Numéro de catalogue: B3271839
Numéro CAS: 55503-26-9
Poids moléculaire: 302.15 g/mol
Clé InChI: XPKOPEQBZSBWTP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid is a bicyclic heterocyclic compound featuring a fused thienopyridine core. Its structure includes a bromine atom at position 2, an ethyl group at position 7, and a carboxylic acid moiety at position 3. This compound belongs to a class of thieno[2,3-b]pyridines, which are of significant interest in medicinal chemistry due to their structural similarity to quinolones, a family of antibiotics and anticancer agents .

The ethyl group at C7 may modulate lipophilicity and metabolic stability, as seen in related compounds with cyclopropyl or methyl substituents .

Propriétés

IUPAC Name

2-bromo-7-ethyl-4-oxothieno[2,3-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3S/c1-2-12-4-6(10(14)15)8(13)5-3-7(11)16-9(5)12/h3-4H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKOPEQBZSBWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1SC(=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 2 is highly reactive in nucleophilic substitution (SN) reactions, enabling diverse derivatization.

Key Reactions:

Reaction TypeConditionsProducts/ApplicationsReferences
Amide Formation Substituted benzylamines, NaH, DMFAntiviral carboxamide derivatives
Epoxide Ring-Opening (S)-Styrene oxide, 100°CEther-linked analogs for SAR studies
Coupling Reactions Transition-metal catalysts (Pd, Cu)Biaryl derivatives (hypothetical)-

Example:
Reaction with (S)-styrene oxide under basic conditions (NaH/DMF, 100°C) yields ether-linked analogs with retained antiviral activity . The bromine acts as a leaving group, facilitating nucleophilic attack by the epoxide oxygen.

Carboxylic Acid Reactivity

The carboxylic acid group at position 5 undergoes typical acid-derived transformations.

Key Reactions:

Reaction TypeConditionsProducts/ApplicationsReferences
Salt Formation NaOH, KOHWater-soluble sodium/potassium salts
Esterification SOCl₂, ROHEthyl/methyl esters for prodrug design
Amidation EDC/HOBt, aminesBioactive amides (e.g., antiviral agents)

Example:
Conversion to ethyl ester derivatives (e.g., ethyl 2-bromo-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate) enhances membrane permeability in prodrug formulations .

Oxidative Dimerization (Hypothetical Pathway)

Though not directly observed for this compound, structurally related thienopyridines undergo oxidative dimerization under hypochlorite conditions . A plausible pathway involves:

  • Electrophilic Chlorination: HOCl reacts with the thienopyridine core.

  • Radical Coupling: Two chlorinated intermediates dimerize.

  • Rearomatization: Loss of HCl yields fused polycyclic products.

Proposed Structure:
Oxidative Dimerization Pathway

Decarboxylation Under Thermal Stress

The carboxylic acid group may decarboxylate under high temperatures (>200°C) or acidic conditions, yielding CO₂ and a simplified thienopyridine scaffold. This reaction is critical for studying structure-activity relationships (SAR) .

Mechanism:
C10H8BrNO3SΔC9H7BrNO2S+CO2\text{C}_{10}\text{H}_8\text{BrNO}_3\text{S}\xrightarrow{\Delta}\text{C}_9\text{H}_7\text{BrNO}_2\text{S}+\text{CO}_2\uparrow

Antiviral Activity via Herpesvirus Polymerase Inhibition

Derivatives of this compound exhibit potent inhibition against herpesviruses (e.g., HCMV, HSV-1) by targeting viral DNA polymerase. Key modifications include:

  • Bromine Replacement: Enhances binding to the polymerase active site .

  • Carboxamide Derivatives: Improve bioavailability and selectivity .

Biological Data:

DerivativeIC₅₀ (HCMV Polymerase)Selectivity Index (SI)
N-(4-Chlorobenzyl)-carboxamide0.12 µM>500
Ethyl ester analog1.8 µM120

Stability and Handling Considerations

  • Thermal Stability: Stable below 150°C; decomposes at higher temperatures .

  • Light Sensitivity: Prolonged UV exposure causes bromine dissociation.

  • Storage: Store under inert gas (N₂/Ar) at -20°C for long-term stability .

Future Research Directions

  • Catalytic Cross-Couplings: Explore Suzuki-Miyaura couplings for biaryl analogs.

  • Prodrug Optimization: Develop ester prodrugs with enhanced oral bioavailability.

  • Mechanistic Studies: Elucidate dimerization pathways under oxidative conditions .

Comparaison Avec Des Composés Similaires

Antibacterial Activity

  • 2-Chloro-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid (11): Exhibited promising activity against Enterobacter aerogenes and Staphylococcus aureus (Table 1 in ).
  • 7-Cyclopropyl-2-(phenylamino)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid (10a): Showed weak antibacterial activity, indicating that C2 amino substitution reduces potency compared to halogens .
  • Bromo Derivative : Predicted to have intermediate activity; bromine’s larger size may improve target binding but reduce solubility .

Antitumor Activity

  • Tetrahydropyrido[3',2':4,5]thieno[2,3-b][1,4]thiazines (9a, 9c): Derived from 7-cyclopropyl-3-nitro analogs, these compounds showed 76–88% growth inhibition against the IGROV1 ovarian cancer cell line at 10 µM .
  • Structural Insights : The ethyl group in the bromo derivative may enhance membrane permeability compared to cyclopropyl, but the absence of a nitro or thiazine moiety likely limits direct antitumor effects .

Q & A

Q. What synthetic routes are used to prepare 2-Bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid, and how is its structure validated?

The compound is synthesized via nucleophilic substitution of a precursor (e.g., 2-chloro-7-cyclopropyl derivatives) with bromine-containing reagents. Cyclization reactions and functional group modifications are key steps. Structural validation employs 1H NMR, 13C NMR, DEPT, 2D NMR (COSY, HSQC), and HRMS to confirm regiochemistry and purity. For example, substituent integration in 1H NMR and carbon multiplicity in DEPT spectra distinguish between thienopyridine core positions .

Q. Which in vitro cytotoxicity models are suitable for evaluating this compound, and what activity has been observed?

The compound and its derivatives are tested against CCRF-CEM (sensitive leukemia) and CEM/ADR5000 (multidrug-resistant leukemia) cell lines using MTT assays. IC50 values are calculated to quantify potency. For instance, analogs with phenol moieties exhibit IC50 values as low as 2.58 µM (CCRF-CEM) and 4.49 µM (CEM/ADR5000) , indicating selective cytotoxicity .

Q. How is the antibacterial activity of this compound assessed, and what are its limitations?

Antibacterial efficacy is evaluated via agar diffusion tests and minimum inhibitory concentration (MIC) assays against Gram-negative (e.g., E. coli, P. aeruginosa) and Gram-positive (e.g., S. aureus) pathogens. The parent compound shows weak activity (MIC > 64 µg/mL), but derivatives with optimized substituents (e.g., 7-cyclopropyl-3-nitro variants) improve potency against S. aureus and E. aerogenes .

Advanced Research Questions

Q. How do structural modifications at the 2- and 7-positions influence biological activity?

  • 2-Position : Replacing bromine with arylamino groups reduces antibacterial activity due to decreased electrophilicity and steric hindrance, as seen in derivatives with MIC values > 128 µg/mL .
  • 7-Position : Introducing N,N-dimethylamino or azacyclohexyl groups enhances Gram-negative activity. For example, 7-(N,N-dimethylamino) derivatives achieve MIC = 0.5 µg/mL against Klebsiella pneumoniae .

Q. What strategies improve efficacy against multidrug-resistant (MDR) cancer cells?

Co-administration with P-glycoprotein inhibitors (e.g., verapamil) or modifying the compound to bypass efflux pumps enhances activity. Derivatives with bulky 7-cyclopropyl groups retain potency against CEM/ADR5000 cells (IC50 ~4.5 µM), suggesting reduced susceptibility to drug efflux .

Q. Which synthetic methodologies optimize yield and purity for scale-up?

  • Recrystallization : Chloroform/petroleum ether mixtures yield high-purity crystals (80–88% recovery) .
  • Reductive Lactamization : Sodium dithionite-mediated cyclization of nitro-substituted precursors generates antitumor-active lactams (e.g., IGROV1 ovarian cancer inhibition) .

Q. What mechanistic insights explain the compound’s cytotoxicity?

Proposed mechanisms include topoisomerase II inhibition (common to quinolone analogs) and apoptosis induction via caspase-3/7 activation . Flow cytometry and Western blotting are recommended to validate these pathways .

Q. How do physicochemical properties impact bioavailability?

The carboxylic acid group enhances water solubility but limits blood-brain barrier penetration. LogP calculations (predicted ~2.1) and plasma stability assays are critical for optimizing pharmacokinetics. Methyl ester prodrugs improve membrane permeability in preclinical models .

Q. What is the functional role of the bromo substituent in bioactivity?

The bromo group acts as a leaving group in nucleophilic substitution reactions and contributes to electron-withdrawing effects , stabilizing the thienopyridine core. Halogen bonding with target enzymes (e.g., bacterial DNA gyrase) may enhance binding affinity .

Q. Which toxicological assays are essential prior to in vivo studies?

  • Genotoxicity : Ames test for mutagenicity.
  • Hepatotoxicity : ALT/AST assays in HepG2 cells.
  • Cardiotoxicity : hERG channel inhibition screening.
    Cytotoxicity thresholds (IC50 > 10 µM in non-cancerous cell lines like HEK293) ensure selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.